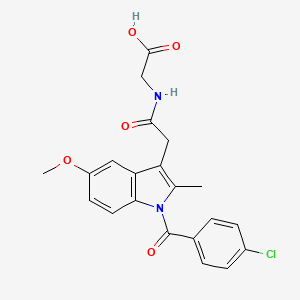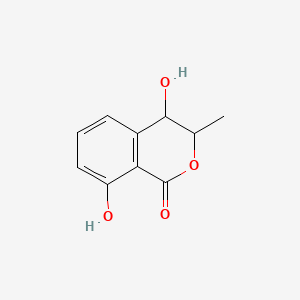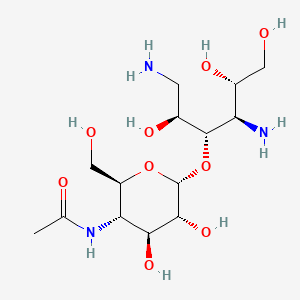
2,3,3',4,4'-Pentachlorobiphenyl
Übersicht
Beschreibung
2,3,3’,4,4’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they are now recognized as environmental pollutants due to their persistence and bioaccumulation in ecosystems .
Wirkmechanismus
Target of Action
The primary targets of 2,3,3’,4,4’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) in thyroid cells .
Mode of Action
PCB118 interacts with its targets in a complex manner. It significantly increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that PCB118 induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Biochemical Pathways
PCB118 affects several biochemical pathways. It promotes autophagy formation in a dose- and time-dependent manner . It also induces thyroidal autophagy via the class III β‐tubulin (TUBB3)/death-associated protein kinase 2 (DAPK2)/myosin regulatory light chain (MRLC)/autophagy-related 9A (ATG9A) pathway in thyroid cells .
Pharmacokinetics
As a member of the polychlorinated biphenyls (pcbs), it is known to have high bio-persistence and lipophilicity, which allows it to bioaccumulate in organisms .
Result of Action
PCB118 has been shown to cause structural damage and dysfunction of the thyroid . It reduces cell viability in a concentration- and time-dependent manner . It also induces thyrocyte autophagy, leading to disruptions in thyroid structure and function .
Action Environment
PCB118 is an environmental organic pollutant widely used in industry. Due to its bio-persistence and lipophilicity, it can enter human or animal bodies through the food chain . The environmental presence of PCB118 can therefore influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
2,3,3’,4,4’-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and cellular proliferation . The nature of these interactions often involves binding to specific promoter regions of genes, leading to the activation or repression of gene expression.
Cellular Effects
2,3,3’,4,4’-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It can induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry channels . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with thyroid hormone function and thyroid-related gene expression, leading to structural damage and dysfunction of the thyroid . Additionally, it can induce inflammation by promoting the generation of inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and intercellular adhesion molecule-1 .
Molecular Mechanism
The molecular mechanism of 2,3,3’,4,4’-Pentachlorobiphenyl involves several pathways. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element promoter region of genes it activates . This compound can also inhibit or activate enzymes, such as the inhibition of sodium/iodide symporter protein expression in thyroid cells . Furthermore, it can alter gene expression by modulating the activity of transcription factors like Forkhead box protein O3a and protein kinase B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,4’-Pentachlorobiphenyl change over time. Studies have shown that this compound can induce long-term effects on behavior and neurodevelopment when exposure occurs during developmental stages . The stability and degradation of 2,3,3’,4,4’-Pentachlorobiphenyl are also critical factors, as it can persist in the environment and within biological systems for extended periods . Long-term exposure can lead to chronic health effects, including endocrine disruption and neurotoxicity .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,4’-Pentachlorobiphenyl vary with different dosages in animal models. Low doses can lead to subtle changes in gene expression and cellular function, while higher doses can cause significant toxic effects . For instance, prenatal exposure to this compound has been shown to alter DNA methylation status and disrupt the maturation process of progeny mouse oocytes in a dose-dependent manner . High doses can also lead to adverse effects such as thymic involution, liver hypertrophy, and steatosis .
Metabolic Pathways
2,3,3’,4,4’-Pentachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, such as CYP2B6 and CYP1A1, which convert it to hydroxylated metabolites like 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl . These metabolites can further interact with other metabolic enzymes and pathways, affecting metabolic flux and metabolite levels . The compound’s metabolism can also lead to the formation of reactive intermediates that contribute to its toxicity .
Transport and Distribution
The transport and distribution of 2,3,3’,4,4’-Pentachlorobiphenyl within cells and tissues are influenced by its high lipophilicity. This compound tends to accumulate in adipose tissue, liver, and serum . It is transported within the body via binding to serum proteins and can be redistributed from the liver to adipose tissue over time . The distribution is also influenced by the molecular weight of the compound, with higher molecular weight congeners showing slower redistribution .
Subcellular Localization
2,3,3’,4,4’-Pentachlorobiphenyl localizes to specific subcellular compartments, affecting its activity and function. It can be found in the cytosol, microsomes, and peroxisomes, where it interacts with various enzymes and proteins . The compound’s localization is influenced by its lipophilicity and the presence of targeting signals or post-translational modifications that direct it to specific organelles . These interactions can lead to changes in cellular processes such as apoptosis, tissue repair, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’-Pentachlorobiphenyl, was historically conducted through batch processes in large reactors. The biphenyl substrate was chlorinated using chlorine gas, and the reaction was monitored to ensure the correct chlorination pattern. The product was then purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,3’,4,4’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions using microbial or chemical reductants.
Common Reagents and Conditions:
Reductive Dechlorination: Common reagents include zero-valent iron, hydrogen gas, and specific strains of anaerobic bacteria.
Major Products:
Reductive Dechlorination: The major products are lower-chlorinated biphenyls and biphenyl itself.
Oxidation: Hydroxylated biphenyls are the primary products.
Wissenschaftliche Forschungsanwendungen
2,3,3’,4,4’-Pentachlorobiphenyl has been extensively studied in various scientific fields:
Environmental Chemistry: It is used as a model compound to study the environmental fate and transport of PCBs.
Toxicology: Research focuses on its toxic effects on wildlife and humans, particularly its role as an endocrine disruptor.
Analytical Chemistry: It serves as a standard for the calibration of analytical instruments used in the detection and quantification of PCBs in environmental samples.
Biomedical Research: Studies investigate its impact on cellular processes and its potential role in diseases such as cancer and thyroid dysfunction.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,4’,5-Pentachlorobiphenyl
- 3,3’,4,4’,5-Pentachlorobiphenyl
- 2,2’,3,3’,4-Pentachlorobiphenyl
Comparison: 2,3,3’,4,4’-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other pentachlorobiphenyls, it has distinct toxicological profiles and environmental behaviors. For instance, its binding affinity to the aryl hydrocarbon receptor and subsequent toxic effects can differ significantly from other congeners .
Eigenschaften
IUPAC Name |
1,2,3-trichloro-4-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDHRBRBACOVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038306 | |
| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32598-14-4 | |
| Record name | PCB 105 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4'-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3',4,4'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S596V3MLH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
ANone: The provided research articles primarily focus on the biological effects and environmental fate of PCB 105. Information regarding its material compatibility and stability under specific conditions would likely be found in material safety data sheets or specialized chemical databases.
ANone: 2,3,3',4,4'-Pentachlorobiphenyl is not known to possess catalytic properties and has no known applications in catalysis. The provided research does not involve computational studies like QSAR modeling for this specific congener.
ANone: Research indicates that the position and number of chlorine atoms on the biphenyl rings significantly influence PCB congeners' biological activity. [, , ] For example, non-ortho PCBs, lacking chlorine atoms in the ortho positions (2, 2’, 6, 6’), tend to be more potent AhR agonists than mono-ortho PCBs like this compound. [, ] The presence of chlorine atoms in specific positions can impact the molecule's planarity and its ability to fit into the AhR binding pocket, thus affecting its potency. []
ANone: PCB 105, along with other PCBs, is subject to stringent regulations due to their persistence, bioaccumulation potential, and toxicity. The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of PCBs globally. [Refer to relevant regulatory bodies like the EPA for specific guidelines on handling and disposal.]
ANone: PCB 105 exhibits toxicological effects on various organ systems. In chicken embryos, it caused increased mortality and developmental abnormalities. [] In rats, exposure led to liver damage, altered liver enzyme activity, thyroid abnormalities, and neurotransmitter disruptions. [, , ] Furthermore, PCB 105 can persist in the environment and bioaccumulate in the food chain, posing risks to wildlife and humans. [, ]
ANone: PCBs, including PCB 105, are persistent environmental pollutants that can bioaccumulate in the food chain, posing risks to wildlife and human health. [, , ] They can cause a range of adverse effects, including endocrine disruption, immune suppression, and developmental abnormalities. [] Alternatives to PCBs have been developed for various applications, such as dielectric fluids and flame retardants.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)







